molecular formula C13H16N2O3S B11502121 N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No.: B11502121
M. Wt: 280.34 g/mol
InChI Key: ATJQHDIOQXTGCP-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound is characterized by its unique structure, which includes a cyclopropyl group, a pyrrolidinone ring, and a benzenesulfonamide moiety .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrrolidinone ring and the benzenesulfonamide moiety.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of specific biological pathways, making it a candidate for drug development.

    Medicine: Research suggests that it may have therapeutic effects in treating certain diseases, such as neurodegenerative disorders and inflammatory conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C13H16N2O3S

Molecular Weight

280.34 g/mol

IUPAC Name

N-cyclopropyl-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide

InChI

InChI=1S/C13H16N2O3S/c16-13-7-10(8-14-13)9-1-5-12(6-2-9)19(17,18)15-11-3-4-11/h1-2,5-6,10-11,15H,3-4,7-8H2,(H,14,16)

InChI Key

ATJQHDIOQXTGCP-UHFFFAOYSA-N

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC=C(C=C2)C3CC(=O)NC3

Origin of Product

United States

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